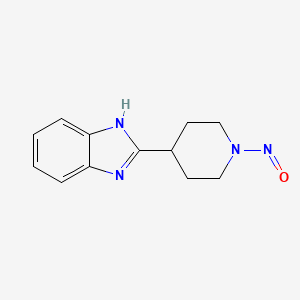

2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzimidazole ring fused with a nitroso-substituted piperidine moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole typically involves the nitration of 4-piperidone followed by a series of reactions to introduce the benzimidazole ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Reactivity of the Nitroso Group

The nitroso (-N=O) moiety on the piperidine ring is electrophilic and participates in nucleophilic addition or substitution reactions. Key pathways include:

Nucleophilic Attack by Organometallic Reagents

-

Reaction with Grignard reagents (RMgX) or organolithium compounds (RLi) leads to oxy-hydrazine intermediates, which eliminate to form hydrazones (21 ) or azomethine imines (22 ) (Scheme 9 in ).

This compound+RMgX→Hydrazone/Azomethine Imine+MgX(O)

Example:Yields depend on R-group steric/electronic effects and solvent conditions.

Photolytic Cleavage

-

UV irradiation (228–332 nm) induces N–N bond cleavage, generating nitric oxide (NO) and a dimethylamino radical (31 ) (Scheme 11 in ). Radical recombination or trapping produces secondary products like nitramines or imines.

Photolysis→Dimethylamine (DMA)+Nitrite (NO2−)(pH-dependent yield)[1]

Example in aqueous solution:

Reduction of Nitroso to Amine

-

Catalytic hydrogenation (H₂/Pd-C) reduces the nitroso group to an amine, forming 2-(4-piperidinyl)-1H-benzimidazole. Side products may include hydroxylamine derivatives under partial reduction conditions.

Oxidation to Nitramine

-

Reaction with H₂O₂ or peracids oxidizes the nitroso group to a nitramine (-NO₂). This pathway is favored in acidic media (e.g., acetic acid) at elevated temperatures .

Formation of Hydrazones

-

Condensation with aldehydes/ketones under acidic conditions yields hydrazone derivatives. For example:

Nitroso-piperidinyl-benzimidazole+RCHOH+Hydrazone+H2OYields range from 62–92% for analogous benzimidazole systems (Table 2 in ).

1,3-Dipolar Cycloaddition

-

Azomethine imine intermediates (from Grignard reactions) undergo cycloaddition with dipolarophiles (e.g., alkenes, alkynes) to form pyrazoline or triazine derivatives .

Amidoxime Formation

-

Under acidic conditions (HCl, 50–100°C), the nitroso group reacts with hydroxylamine to form amidoximes (e.g., 36 in Scheme 12 of ). This reaction is concentration-dependent, with higher yields at ≥50 mM substrate.

Hydrolysis

-

Strong acids (e.g., H₂SO₄) hydrolyze the benzimidazole ring, yielding o-phenylenediamine derivatives and piperidine-4-carboxylic acid .

Thermal Decomposition

-

Heating above 150°C induces decomposition via N–N bond cleavage, producing NO and benzimidazolyl-piperidine radicals. Secondary products include dimerized species (e.g., 25 in Scheme 9 of ).

Mechanistic Insights and Stability

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in cycloadditions, while protic solvents (EtOH, H₂O) favor hydrolysis .

-

pH Sensitivity : Nitrosamine stability decreases under alkaline conditions, promoting decomposition to hydroxylamines or imines .

-

Radical Trapping : Additives like TEMPO suppress radical recombination, altering product distributions .

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of benzimidazole derivatives, including compounds related to "2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole":

Antihistaminic Activity

Benzimidazole derivatives exhibit antihistaminic activity, specifically as H1-receptor antagonists, useful for treating allergic conditions like allergic rhinitis, conjunctivitis, urticaria, and asthma . These compounds can be formulated for oral, topical, injectable, or rectal administration .

Anti-inflammatory Activity

Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated anti-inflammatory activity . These compounds inhibit NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages . One compound, 6e, showed potent in vivo anti-inflammatory activity in mice, even more so than ibuprofen in xylene-induced ear oedema tests . Compound 6e also restores the phosphorylation level of IκBα and protein expression of p65 NF-κB in LPS-stimulated RAW 264.7 macrophages .

Pharmaceutical Applications

Benzimidazole derivatives can be used as an active ingredient in antihistaminic pharmaceutical compositions when mixed with appropriate excipients . They can be turned into pharmaceutically acceptable salts using suitable acids or bases . Oral preparations can be made by mixing an antihistaminically effective quantity of the product with excipients like lactose, cellulose, or talc for tablets or capsules, or with water, glycols, alcohols, or oils for syrups, solutions, and suspensions . Topical administrations can be in the form of creams, ointments, gels, solutions, and transcutaneous plasters, using carriers like vaseline or polyethylene glycols .

Analgesic Research

While not directly about "this compound," research on fentanyl-related compounds shows that modifications to the piperidine ring can impact analgesic activity . Ring expansion or contraction of fentanyl significantly decreases the analgesic activity of the resulting compounds .

Chemical Intermediate

2-(1-Nitrosopiperidin-4-yl)-1H-benzo[d]imidazole can be used as an intermediate in chemical synthesis, specifically as a nitrosamine standard .

Mécanisme D'action

The mechanism of action of 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Fluoro-3-(1-nitroso-4-piperidinyl)-1,2-benzoxazole

- N-Nitroso Paliperidone Amine Impurity

Uniqueness

2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole stands out due to its unique combination of a benzimidazole ring and a nitroso-substituted piperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

The compound 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole belongs to the class of benzimidazole derivatives, which have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core substituted with a nitroso group and a piperidine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities of benzimidazole derivatives, particularly focusing on their anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain benzimidazole derivatives induced apoptosis in K562 leukemia cells through caspase activation and modulation of gene expression related to apoptosis pathways .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 (Leukemia) | 6.26 ± 0.33 | Induction of apoptosis via caspase activation |

| Compound A | HCC827 (Lung) | 6.48 ± 0.11 | DNA binding and inhibition of proliferation |

| Compound B | NCI-H358 (Lung) | 20.46 ± 8.63 | Reactive oxygen species generation |

Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds exhibit potent antibacterial activity against various pathogens, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity Data

| Compound | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 32 |

| Compound C | S. aureus | 18 | 16 |

| Compound D | Pseudomonas aeruginosa | 12 | 64 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Caspase Activation : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells .

- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) : Induction of ROS has been implicated in the cytotoxicity observed in various assays .

Case Studies

Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:

Propriétés

Formule moléculaire |

C12H14N4O |

|---|---|

Poids moléculaire |

230.27 g/mol |

Nom IUPAC |

2-(1-nitrosopiperidin-4-yl)-1H-benzimidazole |

InChI |

InChI=1S/C12H14N4O/c17-15-16-7-5-9(6-8-16)12-13-10-3-1-2-4-11(10)14-12/h1-4,9H,5-8H2,(H,13,14) |

Clé InChI |

IHOBDEFDXZXTHP-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1C2=NC3=CC=CC=C3N2)N=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.